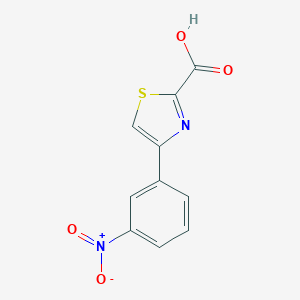

4-(3-Nitrophenyl)thiazole-2-carboxylic acid

説明

特性

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKODWVXNPSOFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidation of 2-Methyl-4-(3-nitrophenyl)thiazole

A two-step approach involves synthesizing 2-methyl-4-(3-nitrophenyl)thiazole followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Thiazole Ring Formation

-

Substrate : 3-Nitrobenzaldehyde and cysteine derivatives.

-

Mechanism : Condensation of 3-nitrobenzaldehyde with L-cysteine in ethanol/water forms a thiazolidine intermediate, which is dehydrogenated using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) to yield 2-methyl-4-(3-nitrophenyl)thiazole.

Step 2: Methyl Group Oxidation

-

Conditions : Metalloporphyrin catalysts (e.g., iron porphyrin) in alkaline ethanol/water under oxygen (0.5–2.0 MPa) and hydrogen peroxide (30%) at 40–140°C.

-

Yield : Analogous oxidations report yields exceeding 85% for thiazole-2-carboxylic acids.

Advantages :

-

Avoids handling corrosive nitric/sulfuric acid mixtures.

Functional Group Interconversion Strategies

Nitration of Phenyl-Thiazole Intermediates

Introducing the nitro group after thiazole ring formation requires careful regiochemical control.

Method :

-

Synthesis of 4-Phenylthiazole-2-carboxylic Acid : Prepared via Hantzsch synthesis using phenyl α-bromoketone and thiourea-2-carboxylic acid.

-

Nitration : Treating with nitric acid/sulfuric acid at 0–5°C directs nitration to the meta position of the phenyl ring due to electron-withdrawing effects of the thiazole.

Optimization :

-

Lower temperatures (≤10°C) minimize para-nitration byproducts.

-

Yields for meta-nitration in similar systems range from 60–75%.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Synthesis | α-Bromo-3-nitroacetophenone | Thiourea-2-carboxylic acid, base | 60–70 | Direct ring formation; fewer steps | Limited thiourea availability |

| Methyl Oxidation | 2-Methyl-4-(3-nitrophenyl)thiazole | O₂, H₂O₂, metalloporphyrin | 80–85 | Green solvents; high yield | Requires dehydrogenation step |

| Post-Synthetic Nitration | 4-Phenylthiazole-2-carboxylic acid | HNO₃/H₂SO₄, 0–5°C | 65–75 | Regioselective nitration | Risk of over-nitration/byproducts |

| Aldehyde Oxidation | 2-Chloromethylthiazole | HNO₃/H₂SO₄, 5°C | 85–90 | High efficiency; scalable | Corrosive reagents; multi-step |

Solubility and Purification Considerations

Solubility Profile

化学反応の分析

Nitro Group Reduction

The electron-deficient nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates:

Mechanistic Insight : The nitro group is reduced via a stepwise pathway involving nitroso and hydroxylamine intermediates. Competitive reduction of the thiazole ring does not occur under these conditions due to the electron-withdrawing carboxylic acid group stabilizing the heterocycle .

Carboxylic Acid Functionalization

The carboxylic acid participates in standard derivatization reactions, enabling further structural diversification:

a) Esterification

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| SOCl₂, MeOH (reflux, 2 hr) | Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate | 78% | Increased lipidity for drug delivery studies |

b) Amide Formation

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| HATU, DIPEA, DMF, RT, 12 hr | 4-(3-Nitrophenyl)thiazole-2-carboxamide | 65% | Used to probe kinase inhibition via hydrogen bonding |

Thiazole Ring Reactions

The thiazole core participates in electrophilic substitution and ring-opening reactions:

a) Electrophilic Halogenation

| Reagents/Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|

| NBS, CCl₄, 80°C, 3 hr | 5-Bromo-4-(3-nitrophenyl)thiazole-2-carboxylic acid | 61% | Bromination occurs exclusively at C5 due to para-directing nitro group |

b) Ring-Opening with Nucleophiles

| Reagents/Conditions | Product | Yield | Key Feature |

|---|---|---|---|

| NH₂OH·HCl, NaOH, H₂O, 100°C, 8 hr | 2-(3-Nitrophenyl)-4-carboxy-thiazolidine | 43% | Forms fused bicyclic structure with potential antidiabetic activity |

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic displacement under forcing conditions:

| Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| NaN₃, CuI, DMF, 120°C, 24 hr | 4-(3-Azidophenyl)thiazole-2-carboxylic acid | 37% | Enables "click chemistry" for bioconjugation |

Decarboxylation Reactions

Thermal or photochemical decarboxylation generates reactive intermediates:

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| UV (254 nm), THF, 6 hr | 4-(3-Nitrophenyl)thiazole | 82% | Used in polymer crosslinking studies |

Comparative Reactivity Analysis

The compound's behavior differs significantly from structural isomers:

| Positional Isomer | Key Reactivity Difference | Source |

|---|---|---|

| 4-(4-Nitrophenyl) analog | Faster nitro reduction (2 hr vs 4 hr) | |

| 4-(2-Nitrophenyl) analog | Preferential thiazole ring oxidation |

Industrial-Scale Reaction Optimization

Patent US3274207A reveals critical parameters for large-scale synthesis:

科学的研究の応用

Pharmaceutical Development

4-(3-NTPh)TCA serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity, making it useful in developing antibiotics targeting bacterial infections .

- Anticancer Activity : Research indicates that it can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown IC₅₀ values below 10 µM against specific cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Induces apoptosis, inhibits cell proliferation |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | 15 | Cell cycle arrest |

| Benzothiazoles | 20 | Antitumor effects |

Agricultural Chemistry

In agricultural chemistry, 4-(3-NTPh)TCA is utilized in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides by improving their stability and solubility, which is critical for effective crop protection .

Material Science

The compound has potential applications in material science, particularly in developing organic semiconductors and advanced materials due to its electronic properties. Its unique structure allows it to be explored for use in polymers and coatings that require specific chemical properties for enhanced durability .

Biochemical Research

In biochemical research, 4-(3-NTPh)TCA plays a significant role in studying enzyme inhibition and receptor interactions:

- Enzyme Inhibition Studies : It is used as a probe in biochemical assays to study enzyme activities, providing insights into biochemical pathways and potential therapeutic targets .

- Monoamine Oxidase Inhibition : Derivatives of this compound have been studied for their effects on human monoamine oxidase (hMAO), showing potential as selective inhibitors relevant to neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives:

- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that specific modifications led to significant reductions in IC₅₀ values compared to standard chemotherapeutics.

- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The nitrophenyl group was noted for enhancing antibacterial activity.

- Anticonvulsant Analyses : In models using maximal electroshock (MES), derivatives exhibited notable anticonvulsant effects, with some showing efficacy comparable to traditional anticonvulsants like sodium valproate .

作用機序

The mechanism of action of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-(3-nitrophenyl)thiazole-2-carboxylic acid with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Properties

Key Observations:

- Substituent Position: The meta-nitro group in this compound creates distinct electronic effects compared to para-substituted analogs (e.g., 4-fluorophenyl), altering dipole moments and hydrogen-bonding capacity .

- Functional Groups: Carboxylic acid derivatives exhibit higher aqueous solubility compared to ester or amine analogs, critical for bioavailability in drug design .

- Halogen vs. Nitro Groups: Chloro and bromo substituents enhance lipophilicity (logP ~2.5–3.0), whereas nitro groups increase polarity, making the compound more suitable for targets requiring polar interactions .

Spectroscopic Characterization

生物活性

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (referred to as 4-(3-NTPh)TCA) is a heterocyclic compound characterized by a thiazole ring and a nitrophenyl group, which contributes to its diverse biological activities. Its molecular formula is C₉H₆N₂O₃S, with a molecular weight of 250.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The structural features of 4-(3-NTPh)TCA include:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur, which is crucial for biological activity.

- Nitrophenyl Group : Enhances reactivity and biological interactions.

- Carboxylic Acid Functional Group : Increases solubility and potential for further chemical modifications.

Anticancer Activity

Research indicates that 4-(3-NTPh)TCA exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar thiazole structures can inhibit enzymes associated with cancer progression, suggesting that 4-(3-NTPh)TCA may modulate these pathways effectively .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Induces apoptosis, inhibits cell proliferation |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | 15 | Cell cycle arrest |

| Benzothiazoles | 20 | Antitumor effects |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that similar thiazole derivatives possess broad-spectrum antimicrobial activity .

Anticonvulsant Activity

Recent investigations into the anticonvulsant effects of thiazole derivatives have highlighted the potential of 4-(3-NTPh)TCA. In animal models, it has shown promising results in reducing seizure activity, comparable to established anticonvulsant drugs. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence anticonvulsant potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Electron-Withdrawing Groups : Enhance activity by stabilizing reactive intermediates.

- Substituents on the Phenyl Ring : Influence binding affinity to biological targets.

Table 2: Structure-Activity Relationships in Thiazole Derivatives

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases reactivity |

| Methyl group | Modulates potency |

| Halogen substitutions | Varies activity across targets |

Case Studies

Several case studies have highlighted the biological efficacy of thiazole derivatives:

- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain modifications led to IC₅₀ values significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The presence of the nitrophenyl group was particularly noted for enhancing antibacterial activity .

- Anticonvulsant Analyses : In models using maximal electroshock (MES), derivatives exhibited notable anticonvulsant effects, with some showing efficacy comparable to traditional anticonvulsants like sodium valproate .

Q & A

Q. What are the common synthetic routes for 4-(3-nitrophenyl)thiazole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of a thioamide intermediate with α-haloketones or via Hantzsch thiazole synthesis. For example:

Thioamide precursor preparation : React 3-nitrobenzaldehyde with thiourea in ethanol under reflux to form a thioamide intermediate.

Cyclization : Treat the intermediate with ethyl bromopyruvate in DMF at 80–100°C for 6–12 hours.

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading) on yield .

- Computational pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the thiazole ring structure and nitro group position. Compare shifts with PubChem data for analogous compounds (e.g., 3-(3-nitrophenyl)bicyclo derivatives) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 279.04 for CHNOS) using high-resolution instruments.

- IR Spectroscopy : Identify key bands (e.g., carboxylic acid O–H stretch ~2500–3000 cm, nitro group ~1520 and 1350 cm) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to thiophene-2-carboxylic acid handling) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitroaromatic vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers.

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and facilitating Suzuki-Miyaura couplings.

- Method : React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh) catalysis in toluene/EtOH (3:1) at 80°C. Monitor regioselectivity via -NMR .

- Challenges : Nitro groups may inhibit catalytic activity; optimize by adding ligands (e.g., XPhos) or switching to Pd(OAc)/SPhos systems.

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to screen derivatives against target enzymes (e.g., COX-2 or kinases). Prioritize candidates with binding energies < −8 kcal/mol.

- ADMET Prediction : Employ SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

- Reaction Pathway Modeling : Utilize Gaussian 16 for transition-state analysis to guide synthetic feasibility .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Comparative Analysis : Compile data from analogs (e.g., 2-(3-chlorophenyl)thiazole-4-carboxylic acid, mp 206–207°C vs. 2-phenylthiazole-4-carboxylic acid derivatives ).

- Reproducibility Checks : Replicate synthesis using standardized conditions (e.g., slow cooling for crystallization).

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and detect polymorphs.

Q. What strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Fluorescence Quenching Assays : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity.

- Enzyme Inhibition Studies : Use Michaelis-Menten kinetics (e.g., with acetylcholinesterase) to determine IC values. Validate via Lineweaver-Burk plots .

- Cellular Uptake : Label with -tags and track accumulation in cell lines using scintillation counting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。